

2,3,6,7,10,11-Hexabromotriphenylene CAS number 82632-80-2

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Compound of Interest

Compound Name: 2,3,6,7,10,11-Hexabromotriphenylene

Cat. No.: B1337539

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An In-Depth Technical Guide to **2,3,6,7,10,11-Hexabromotriphenylene** (CAS: 82632-80-2) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3,6,7,10,11-Hexabromotriphenylene** (HBT), a polybrominated aromatic hydrocarbon with the CAS number 82632-80-2. The document is tailored for researchers, scientists, and professionals in drug development, summarizing the current knowledge of its chemical properties, synthesis, and potential applications. While direct biological and pharmacological data on HBT is scarce, this guide also discusses the cytotoxic activities of a closely related analogue, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), to highlight the potential of the triphenylene scaffold in therapeutic research. All quantitative data is presented in structured tables, and a detailed experimental protocol for the synthesis of HBT is provided.

Chemical and Physical Properties

2,3,6,7,10,11-Hexabromotriphenylene is a highly brominated organic compound characterized by a triphenylene core.^[1] Its structure and high bromine content contribute to its notable chemical stability and potential for applications in material science.^[1] Due to its brominated nature, there are environmental and health concerns regarding its persistence and potential for bioaccumulation.^[1]

Table 1: Physicochemical Properties of **2,3,6,7,10,11-Hexabromotriphenylene**

Property	Value	Source
CAS Number	82632-80-2	PubChem[2]
Molecular Formula	C ₁₈ H ₆ Br ₆	PubChem[2]
Molecular Weight	701.67 g/mol	Sigma-Aldrich
Appearance	White to light yellow or light red powder/crystal	TCI Chemicals[3]
Purity	>98.0% (T)	TCI Chemicals[3]
Melting Point	>300°C	ChemicalBook[4]
Solubility	Insoluble in water, soluble in some organic solvents.[1] Low solubility noted.[4]	CymitQuimica, ChemicalBook
Storage	Sealed in a dry environment at room temperature.	Sigma-Aldrich

Table 2: Computed Properties of **2,3,6,7,10,11-Hexabromotriphenylene**

Descriptor	Value	Source
IUPAC Name	2,3,6,7,10,11-hexabromotriphenylene	PubChem[2]
InChI	InChI=1S/C18H6Br6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H	PubChem[2]
InChIKey	GLHQUXLCQLQNPZ-UHFFFAOYSA-N	PubChem[2]
SMILES	<chem>c1c2c(cc(c1Br)Br)c1cc(c(cc1c1cc(c(cc21)Br)Br)Br)Br</chem>	CymitQuimica[1]

Synthesis

A common method for the synthesis of **2,3,6,7,10,11-Hexabromotriphenylene** involves the bromination of triphenylene in the presence of a catalyst.

Experimental Protocol: Synthesis of 2,3,6,7,10,11-Hexabromotriphenylene[5]

Materials:

- Triphenylene
- Nitrobenzene
- Iron powder
- Bromine
- Diethyl ether
- Acetone

Procedure:

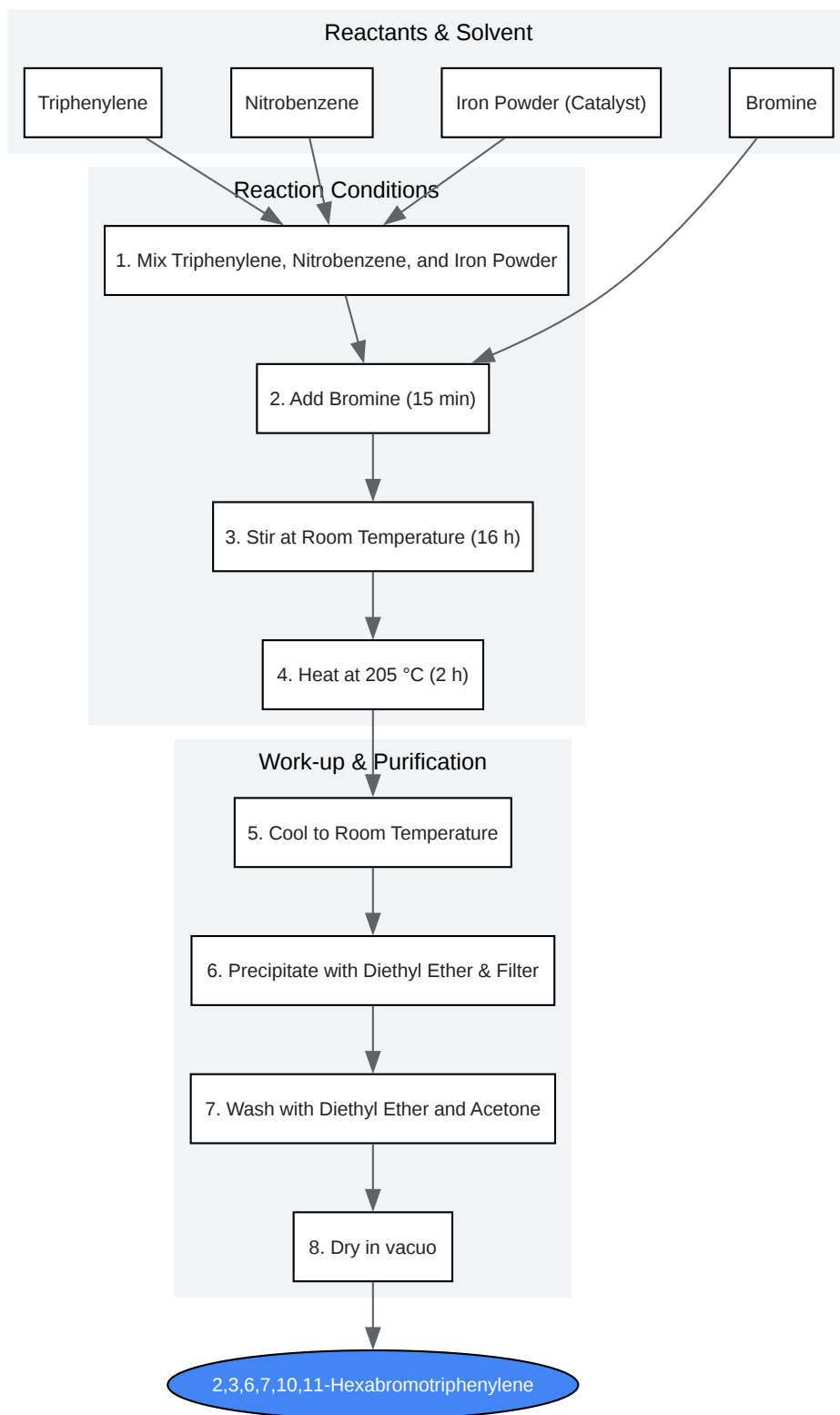
- To a solution of triphenylene (1.07 g, 4.7 mmol) in nitrobenzene (40 mL), add iron powder (100 mg, 1.79 mmol).
- Slowly add bromine (2.2 mL, 38.8 mmol) to the mixture over a period of 15 minutes.
- Allow the solution to stand at room temperature for 16 hours.
- Heat the reaction mixture at 205 °C for 2 hours.
- Cool the mixture to room temperature.
- Add diethyl ether (150 mL) to precipitate the product and filter the mixture.

- Wash the crude white solid sequentially with diethyl ether (3 x 30 mL) and acetone (3 x 10 mL).
- Dry the solid in vacuo for 12 hours to obtain **2,3,6,7,10,11-Hexabromotriphenylene** (yield: 95%).

Note: The product has low solubility and may be used directly in subsequent applications without extensive characterization.[\[4\]](#)

Synthesis Workflow Diagram

Synthesis of 2,3,6,7,10,11-Hexabromotriphenylene

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2,3,6,7,10,11-Hexabromotriphenylene**.

Spectroscopic Data

Limited spectroscopic data is available from the synthesis literature.

Table 3: Spectroscopic Data for **2,3,6,7,10,11-Hexabromotriphenylene**

Technique	Data	Source
¹ H NMR (300 MHz, CDCl ₃)	δ = 8.72 (s, 6H, Ar-H)	ChemicalBook[4]
IR (KBr)	ν _{max} = 1585, 1551, 1454, 1365, 1119, 873, 863 cm ⁻¹	ChemicalBook[4]

Safety and Hazards

2,3,6,7,10,11-Hexabromotriphenylene is classified with several hazard statements according to the Globally Harmonized System (GHS).

Table 4: GHS Hazard Information

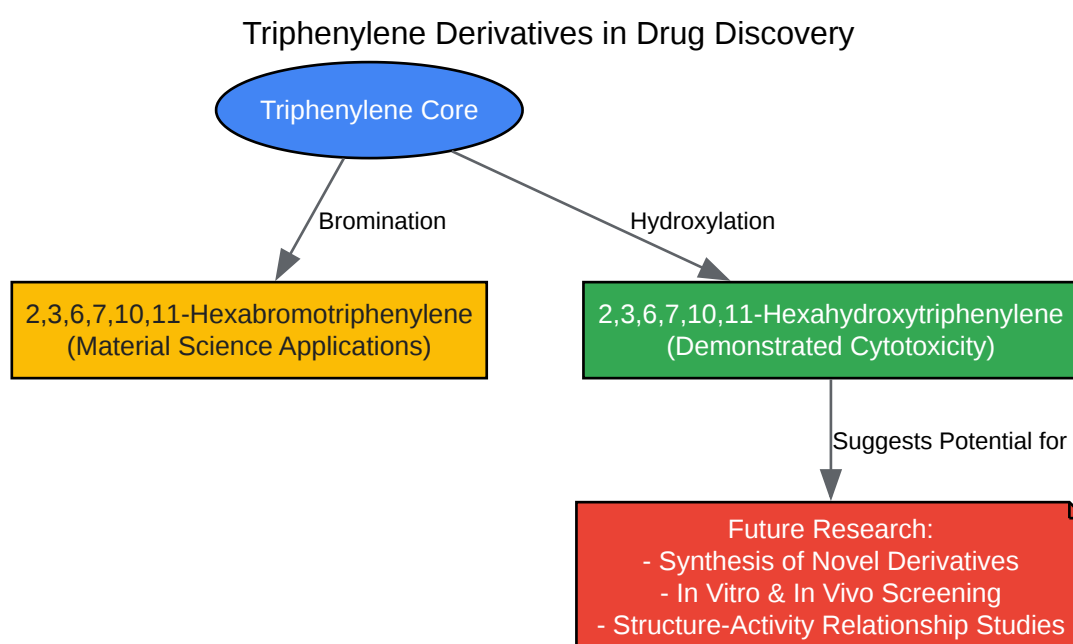
Hazard Code	Description	Source
H315	Causes skin irritation	PubChem[2]
H318	Causes serious eye damage	PubChem[2]
H319	Causes serious eye irritation	PubChem[2]
H400	Very toxic to aquatic life	PubChem[2]
H410	Very toxic to aquatic life with long lasting effects	PubChem[2]

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Biological Activity and Relevance to Drug Development

Currently, there is a lack of published studies on the biological activity, pharmacology, and toxicology of **2,3,6,7,10,11-Hexabromotriphenylene**. However, research on a structurally related compound, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), has demonstrated cytotoxic effects on human cancer cell lines. This suggests that the triphenylene scaffold could be a valuable starting point for the development of novel therapeutic agents. The substitution pattern on the triphenylene core is likely to play a crucial role in determining the biological activity.

Conceptual Relationship Diagram



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Caption: Conceptual diagram illustrating the potential of the triphenylene core.

Applications

The primary applications of **2,3,6,7,10,11-Hexabromotriphenylene** are in the field of materials science. Its properties make it a candidate for use in:

- Flame retardants[1]
- Plastics and textiles[1]

- Liquid crystals
- Organic semiconductors

Conclusion

2,3,6,7,10,11-Hexabromotriphenylene is a well-characterized compound with established synthetic routes and applications in material science. For drug development professionals, the key takeaway is the potential of the triphenylene scaffold, as demonstrated by the cytotoxic activity of its hydroxylated analogue. Further research into the biological activities of various triphenylene derivatives, including HBT, is warranted to explore their therapeutic potential. The lack of biological data for HBT itself represents a significant knowledge gap and an opportunity for future investigation.

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References

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